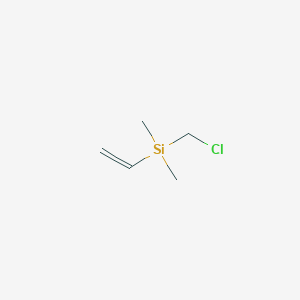

(Chloromethyl)dimethylvinylsilane

Description

Significance as a Bifunctional Organosilicon Precursor in Chemical Synthesis

The bifunctionality of (Chloromethyl)dimethylvinylsilane is a key asset in synthetic organosilicon chemistry, allowing for a stepwise introduction of different chemical groups. The chloromethyl group provides a reactive handle for nucleophilic displacement, enabling the attachment of a wide range of organic fragments. For instance, it can react with amines, alcohols, and Grignard reagents.

A notable example of its synthetic utility is in the preparation of other functional organosilicon compounds. For instance, it serves as a precursor in the synthesis of (chloromethyl)dimethylphenylsilane, a valuable building block in its own right orgsyn.org.

Furthermore, research has shown that the reactivity of this compound can be influenced by the reacting partner, leading to different outcomes. In its reaction with N,N-dichloro sulfonamides, the product can vary depending on the specific sulfonamide used. This can result in either the addition reaction across the vinyl double bond (chlorosulfonamidation) or an intramolecular cyclization to form a heterocyclic compound, demonstrating the nuanced reactivity of this precursor bohrium.com.

Another intriguing aspect of its chemistry is the potential for intramolecular rearrangements. In a reaction with sodium methoxide, displacement of the chloride ion is accompanied by a 1,2-migration of the vinyl group, leading to the formation of 1-(3-butenyl)methoxydimethylsilane and allylmethoxydimethylsilane doi.org. This highlights the complex and valuable chemical transformations that can be achieved using this bifunctional precursor.

Relevance in Contemporary Material Science Research

The dual functionality of this compound makes it a highly relevant precursor in the design and synthesis of advanced materials with tailored properties. The vinyl group can be readily polymerized, often through hydrosilylation, to form the backbone of a polymer, while the chloromethyl group can be used to introduce specific functionalities either before or after polymerization.

This compound is instrumental in the creation of functional polysiloxanes. By first reacting the chloromethyl group with a desired functional molecule and then polymerizing the vinyl group, polymers with specific side-chain functionalities can be synthesized. This approach is crucial for developing materials with controlled properties such as thermal stability, hydrophobicity, and adhesive characteristics.

Moreover, this compound is a key component in the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic silicates, leading to materials with enhanced mechanical strength, thermal resistance, and optical properties. The ability to precisely introduce organic functionalities via the chloromethyl group allows for fine-tuning the interface and compatibility between the organic and inorganic phases.

The use of such bifunctional precursors is central to the development of well-defined silicone architectures, including block copolymers and star polymers. The controlled, sequential reactions enabled by this compound are essential for building these complex macromolecular structures, which are finding applications in fields ranging from nanotechnology to biomedical devices. While direct use in surface-initiated polymerization has not been extensively documented for this specific molecule, the principles of using bifunctional molecules to anchor polymers to surfaces are well-established, suggesting a potential application area for this versatile precursor cas.cnnih.govcmu.eduutexas.edu.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZMXFBEKWPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066105 | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16709-86-7 | |

| Record name | (Chloromethyl)ethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)dimethylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)ethenyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)dimethylvinylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD67445JP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Studies Involving Chloromethyl Dimethylvinylsilane

Synthesis of Novel Vinylsilane Derivatives for Carbolithiation Studies

The presence of the vinyl group in (chloromethyl)dimethylvinylsilane makes it a suitable substrate for carbolithiation reactions, a powerful tool for carbon-carbon bond formation. The reactivity of the vinyl group can be modulated by the introduction of various substituents, leading to the synthesis of novel vinylsilane derivatives with tailored properties.

Amination of this compound for Auxiliary-Incorporated Vinylsilanes

The chloromethyl group of this compound provides a convenient handle for the introduction of amine-based auxiliaries. This amination reaction is a key step in the synthesis of vinylsilanes designed for specific carbolithiation studies. The nitrogen-containing auxiliary can influence the stereochemical outcome of the carbolithiation reaction, making this a valuable strategy for asymmetric synthesis.

Preparation of Heterocyclic Organosilicon Compounds

The dual functionality of this compound allows for its use in the construction of heterocyclic systems containing both silicon and other heteroatoms. These intramolecular cyclization reactions offer an efficient route to novel ring structures with potential applications in materials science and medicinal chemistry.

Intramolecular Heterocyclization to 1,3-Azasilolidines via N,N-Dichlorosulfonamide Reactions

The reaction of this compound with certain N,N-dichlorosulfonamides can lead to the formation of 1,3-azasilolidines through an intramolecular heterocyclization process. bohrium.commathnet.ru For instance, the reaction with N,N-(dichloro)trifluoromethanesulfonamide results in the formation of 4-chloro-3,3-dimethyl-1-[(trifluoroethyl)sulfonyl]-1,3-azasilolidine. bohrium.com This cyclization is believed to proceed through an intermediate formed by the addition of the sulfonamide to the vinyl group, followed by an intramolecular nucleophilic attack of the nitrogen atom on the chloromethyl group. The acidity of the intermediate sulfonamide derivative plays a crucial role in this process. mathnet.ru

Synthesis of Chlorosulfonamidation Products from Reactions with N,N-Dichlorosulfonamides

In contrast to the cyclization reaction described above, the reaction of this compound with other N,N-dichloroarenesulfonamides can yield linear chlorosulfonamidation products. bohrium.commathnet.ru These reactions typically result in a mixture of NH- and NCl-containing adducts where the sulfonamide moiety has added across the double bond. mathnet.ru The course of the reaction, whether it leads to cyclization or linear addition, is influenced by factors such as the NH-acidity of the sulfonamide and the length of the chloroalkyl chain in the silane (B1218182). bohrium.commathnet.ru For example, reactions with less acidic arenesulfonamides tend to favor the formation of chlorosulfonamidation products. mathnet.ru

| Reactant 1 | Reactant 2 | Product(s) | Reference |

| This compound | N,N-dichloro-p-toluenesulfonamide | NH- and NCl-containing chlorosulfonamidation products | mathnet.ru |

| This compound | N,N-(dichloro)trifluoromethanesulfonamide | 4-chloro-3,3-dimethyl-1-[(trifluoroethyl)sulfonyl]-1,3-azasilolidine | bohrium.com |

Exploration in the Synthesis of Highly Silylated Structures

This compound and its derivatives are also employed as building blocks in the synthesis of more complex, highly silylated molecules. These structures are of interest for their potential applications in the development of new materials with unique electronic and optical properties.

Precursors for Tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane Synthesis (as a derivative)

A derivative of this compound, namely (chloromethyl)dimethylethynylsilane, serves as a key precursor in the synthesis of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and its germanium analog. mathnet.ru The synthesis involves the reaction of chloro(chloromethyl)dimethylsilane (B161097) with ethynylmagnesium bromide to produce (chloromethyl)dimethylethynylsilane. mathnet.ru This ethynylsilane is then reacted with ethylmagnesium bromide and either tetrachlorosilane (B154696) or tetrachlorogermane to yield the final, highly branched structures. mathnet.rubohrium.comkirensky.ruresearchgate.net These complex molecules are of interest as potential building blocks for organosilicon dendrimers and other advanced materials. mathnet.ru

| Precursor | Reagents | Product | Reference |

| Chloro(chloromethyl)dimethylsilane | 1. Ethynylmagnesium bromide | (Chloromethyl)dimethylethynylsilane | mathnet.ru |

| (Chloromethyl)dimethylethynylsilane | 1. Ethylmagnesium bromide 2. Tetrachlorosilane | Tetrakis[(chloromethyl)dimethylsilylethynyl]silane | mathnet.ru |

| (Chloromethyl)dimethylethynylsilane | 1. Ethylmagnesium bromide 2. Tetrachlorogermane | Tetrakis[(chloromethyl)dimethylsilylethynyl]germane | mathnet.ru |

Reactivity and Mechanistic Investigations of Chloromethyl Dimethylvinylsilane

Reactions at the Vinyl Moiety

The carbon-carbon double bond in (Chloromethyl)dimethylvinylsilane is susceptible to various addition reactions, providing a pathway to more complex functionalized silanes.

Carbolithiation Reactions with Organolithium Reagents

The addition of organolithium reagents to carbon-carbon double bonds, known as carbolithiation, is a powerful method for forming new carbon-carbon bonds. acs.org This reaction typically proceeds in a syn-selective manner and results in a new, more stable organolithium species that can be trapped with various electrophiles. acs.orgnih.gov In the context of vinylsilanes, the addition of an organolithium reagent, such as n-butyllithium, generates an α-silyl carbanion. This intermediate is stabilized by the adjacent silicon atom.

While the carbolithiation of vinylsilanes is a well-established process for creating functionalized organosilanes, specific studies detailing the intermolecular carbolithiation of this compound with organolithium reagents are not extensively documented in the reviewed literature. The presence of the reactive C-Cl bond in the chloromethyl group introduces the potential for competing reactions. Highly basic and nucleophilic organolithium reagents could potentially react via nucleophilic substitution at the chloromethyl carbon or induce elimination reactions, complicating the desired addition across the vinyl group. The outcome of such a reaction would likely be highly dependent on the specific organolithium reagent used and the reaction conditions.

Chlorosulfonamidation of the Double Bond with N,N-Dichlorosulfonamides

The reaction of this compound with N,N-dichlorosulfonamides has been shown to proceed via two distinct pathways, dictated by the electronic properties of the sulfonamide. rsc.orgnih.gov

When this compound is treated with N,N-dichloroarenesulfonamides of relatively low NH-acidity, such as N,N-dichloro-p-toluenesulfonamide, the reaction yields products of chlorosulfonamidation at the double bond. nih.gov This reaction, carried out in a solvent like carbon tetrachloride, results in the formation of the corresponding NH- and N-chloro-adducts. nih.gov The formation of the NH-derivatives is attributed to the hydrolysis of the more sensitive N-Cl containing products by ambient moisture. nih.gov

Conversely, a different reaction pathway is observed when a strongly acidic sulfonamide, like N,N-dichlorotrifluoromethanesulfonamide (TfNCl₂), is used. rsc.orgnih.gov In this case, the reaction does not stop at the simple addition stage. Instead, it proceeds to form a cyclic product, 4-chloro-3,3-dimethyl-1-[(trifluoromethyl)sulfonyl]-1,3-azasilolidine, in high yield. nih.gov This outcome is attributed to the high NH-acidity of the intermediate triflamide derivative, which facilitates a subsequent intramolecular nucleophilic substitution. nih.gov In this step, the sulfonamide nitrogen attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a five-membered ring. nih.govnih.gov

The table below summarizes the different products obtained from the reaction of this compound with various N,N-dichlorosulfonamides, highlighting the influence of the sulfonamide's acidity on the reaction outcome.

| N,N-Dichlorosulfonamide | Reagent Structure | Reaction Conditions | Products | Yield (%) | Reference |

| N,N-dichloro-p-toluenesulfonamide | CCl₄, -10°C to RT | 2-(Dimethyl(chloromethyl)silyl)-1-chloro-N-(p-tolylsulfonyl)ethan-1-amine and N-chloro derivative | 52% and 30% | nih.gov | |

| N,N-dichlorotrifluoromethanesulfonamide | CCl₄, -10°C to RT | 4-chloro-3,3-dimethyl-1-[(trifluoromethyl)sulfonyl]-1,3-azasilolidine | 75% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reactions at the Chloromethyl Moiety

The chloromethyl group provides a handle for introducing a variety of substituents via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Implicit in the amination pathway)

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by nucleophiles. An excellent example of this reactivity is observed in the reaction with N,N-dichlorotrifluoromethanesulfonamide, as described previously. nih.gov Following the initial chlorosulfonamidation of the vinyl group, the resulting intermediate undergoes an intramolecular SN2 reaction. The nitrogen atom of the newly formed sulfonamide acts as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form a stable five-membered heterocyclic ring, a 1,3-azasilolidine. nih.govnih.gov This cyclization is notably absent when less acidic arenesulfonamides are used, even in the presence of an external base, underscoring the critical role of the sulfonamide's electronic properties in promoting this nucleophilic substitution. nih.gov

Studies of Cross-Coupling Reactions involving Vinyl Chlorosilanes

Modern cross-coupling methods have opened new avenues for the synthesis of complex organosilanes, and vinyl chlorosilanes have emerged as valuable partners in these transformations.

Cross-Electrophile C(sp²)-Si Coupling Approaches

A significant advancement in organosilicon chemistry is the development of nickel-catalyzed cross-electrophile coupling reactions. These methods allow for the formation of a C(sp²)-Si bond by coupling vinyl chlorosilanes with various vinyl or aryl electrophiles. orgsyn.orgbohrium.com This approach is advantageous as it utilizes readily available starting materials and proceeds under mild, non-basic conditions, offering high step economy and tolerance for a wide range of functional groups. orgsyn.org

The general transformation involves the reductive coupling of a vinyl chlorosilane with an organic electrophile (such as an aryl or vinyl halide/triflate) in the presence of a nickel catalyst and a stoichiometric reductant, like manganese metal. mpg.de This methodology has been successfully applied to a broad scope of substrates, enabling the precise synthesis of structurally diverse vinylsilanes. orgsyn.org Although specific examples focusing exclusively on this compound as the substrate are part of a broader substrate scope, its identity as a vinyl chlorosilane makes it a suitable candidate for this type of transformation. nih.gov The reaction provides a powerful tool for constructing complex molecules and silicon-containing materials. mpg.deresearchgate.net

The table below provides a generalized overview of the cross-electrophile coupling of vinyl chlorosilanes.

| Vinyl Chlorosilane | Coupling Partner (Electrophile) | Catalyst System | Reductant | Product Type | Reference |

| General Vinyl Chlorosilane | Aryl/Vinyl Halide or Triflate | NiCl₂ / Ligand (e.g., bipyridine-type) | Mn or Zn | Aryl/Vinyl-substituted Vinylsilane | nih.govorgsyn.orgmpg.de |

This table is interactive. Click on the headers to sort the data.

Hiyama Cross-Coupling Methodologies for Vinylsilane Products

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method has become a valuable tool in organic synthesis due to the low toxicity, high stability, and ready availability of organosilicon reagents. acs.orgrsc.org Vinylsilanes, in particular, are effective coupling partners for producing substituted alkenes, which are important structural motifs in natural products, pharmaceuticals, and materials science. nih.govmdpi.com

The general mechanism of the Hiyama coupling involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organosilane, and concludes with reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.orgmdpi.com A crucial step for the reaction's success is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation generates a hypervalent pentacoordinate silicon species, which is more reactive in the transmetalation step.

Recent advancements, often termed Hiyama-Denmark cross-coupling, have focused on developing milder and more general conditions, particularly for sterically hindered or electronically challenging substrates like tetrasubstituted vinylsilanes. nih.govnsf.gov While specific studies on this compound are not prevalent, research on analogous vinylsilanes provides a strong basis for predicting its reactivity. For instance, methods have been developed for the coupling of tetrasubstituted vinyl silanes by utilizing dimethyl(5-methylfuryl)vinylsilanes as bench-stable partners that are readily activated under mild conditions. nih.govnsf.gov These reactions proceed with a variety of aryl halides, including chlorides, and exhibit high stereospecificity. nih.gov

The choice of catalyst, ligand, and activator is critical for achieving high yields. Palladium acetate (B1210297) and palladium chloride are common catalyst precursors. mdpi.com A range of phosphine (B1218219) ligands, such as SPhos, can be employed to facilitate the reaction. mdpi.com In some methodologies, copper catalysts have also been used in conjunction with a fluoride activator like tetrabutylammonium difluorotriphenylsilicate (TBAT) for the coupling of vinylalkoxysilanes with benzylic electrophiles. rsc.org

The table below summarizes representative conditions for Hiyama and Hiyama-Denmark cross-coupling reactions involving various vinylsilanes, which could be adapted for substrates like this compound.

| Vinylsilane Partner | Coupling Partner | Catalyst System | Activator/Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Tetrasubstituted dimethyl(5-methylfuryl)vinylsilane | Aryl Chloride | [(allyl)PdCl]₂ / SPhos | KOSiMe₃ | THF/DMA | 65 | up to 99% | nih.gov |

| Phenyl triethoxysiloxane | 4-Bromoanisole | Pd(NH₃)₂Cl₂ / bipyridyl ligand | NaOH | H₂O | - | 99% | mdpi.com |

| (E)-Dodecenyl(diethoxy)methylsilane | Benzyl Bromide | CuI (10 mol%) | TBAT | THF | 60 | 85% | rsc.org |

| Phenyltrifluorosilane | 5-Chlorofuran-2-carbaldehyde | Pd(OAc)₂ / XPhos | TBAF | - | 60 | 74% | researchgate.net |

Theoretical and Experimental Mechanistic Insights

The thermal stability and potential for rearrangement of chloromethyl-substituted silanes are critical considerations in their synthesis and application. Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the mechanisms of these transformations. researchgate.net For compounds structurally related to this compound, such as (chloromethyl)dimethylsilane (B1588744) and (chloromethyl)vinylsilane, thermal rearrangement is a key reaction pathway. researchgate.net

Theoretical calculations at the B3LYP/6-311G(d, p) level have shown that the thermal rearrangement of these chloromethylsilanes proceeds via a single, concerted pathway. researchgate.net This mechanism involves the migration of the chlorine atom from the carbon atom to the silicon center, occurring simultaneously with the migration of another atom or group from the silicon to the carbon. researchgate.net In the case of hydridic chloromethylsilanes, a hydrogen atom migrates from the silicon to the carbon atom through a "double-three-membered-ring" transition state. researchgate.net This process for (chloromethyl)dimethylsilane results in the formation of trimethylchlorosilane. researchgate.net Similarly, the rearrangement of (chloromethyl)vinylsilane yields vinylmethylchlorosilane. researchgate.net Experimental work on hydridic (chloromethyl)silanes supports an intermolecular process for this rearrangement, rather than a purely intramolecular one. rsc.org

The energy barriers for these rearrangements are significant, indicating that elevated temperatures are required to induce these transformations. The presence of substituents on the silicon atom influences the activation energy of the rearrangement. researchgate.net The table below presents the calculated energy barriers for the thermal rearrangement of several chloromethylsilanes.

| Reactant | Product | Mechanism | Calculated Energy Barrier (kJ mol⁻¹) | Ref |

| (Chloromethyl)dimethylsilane | Trimethylchlorosilane | Intramolecular Cl and H migration | 201.6 | researchgate.net |

| (Chloromethyl)vinylsilane | Vinylmethylchlorosilane | Intramolecular Cl and H migration | 208.7 | researchgate.net |

| Chloromethylsilane | Methylchlorosilane | Intramolecular Cl and H migration | 217.4 | researchgate.net |

These theoretical findings are crucial for understanding the potential side reactions that this compound might undergo under thermal stress, for instance, during distillation or high-temperature coupling reactions. The introduction of chloromethyl groups into polysiloxanes has been noted to induce thermal rearrangement reactions, affecting the degradation behavior of the polymer. researchgate.net The presence of a Lewis acid, such as AlCl₃, can also catalyze the rearrangement, potentially altering the reaction pathway and lowering the energy barrier. researchgate.net

Applications in Advanced Chemical Research and Materials Development

Research on Organosilane Functionalization for Tailored Properties

The dual functionality of (Chloromethyl)dimethylvinylsilane is central to its application in creating materials with tailored properties. The distinct reactivity of its two functional groups enables multistep synthetic pathways to introduce specific functionalities into a material.

The vinyl group can readily participate in hydrosilylation, a highly efficient reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond, typically catalyzed by platinum complexes. researchgate.net This reaction is fundamental to curing silicone elastomers and for grafting silane (B1218182) molecules onto hydride-functionalized polymers. Alternatively, the vinyl group can be polymerized using free-radical methods to form a carbon-based polymer backbone.

The chloromethyl group (-CH₂Cl) provides a reactive handle for a different set of chemical transformations, most notably nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules, such as amines, alcohols, or thiols, introducing new chemical properties to the parent molecule or polymer. A more advanced application involves the transformation of the chloromethyl group into an initiator for controlled radical polymerization techniques. For example, the carbon-chlorine bond in the chloromethyl group is an effective initiating site for Atom Transfer Radical Polymerization (ATRP). nih.govgoogle.com This allows for the "grafting-from" of well-defined polymer chains from a silicon-containing backbone, a sophisticated method for producing complex copolymers with highly controlled structures and, consequently, finely tuned properties. nih.gov

Exploration in Surface Modification Research

The use of this compound in surface modification is typically indirect due to its molecular structure. Standard silanization procedures for modifying hydroxyl-rich surfaces like glass or silica (B1680970) rely on silanes with hydrolyzable groups (e.g., alkoxides or halides) directly attached to the silicon atom, which this compound lacks. researchgate.net However, its unique reactivity enables sophisticated, multi-step surface modification strategies such as "grafting-to" and "grafting-from" polymer brushes. rsc.org

In a "grafting-to" approach, a functional polymer is first synthesized using this compound as a monomer, as described in the previous section. This creates a polymer with reactive pendant chloromethyl groups. Separately, a target surface is functionalized with a chemical group that can undergo a nucleophilic reaction, such as an amine group (e.g., by treating the surface with an aminosilane). The pre-synthesized polymer is then introduced, and the chloromethyl groups react with the surface-bound amines, covalently attaching the entire polymer chain to the surface.

Alternatively, a "grafting-from" approach can be employed to create dense polymer brushes. rsc.org This can be achieved in several ways:

A surface is first treated with an initiator for a controlled polymerization like ATRP. This surface-bound initiator is then used to polymerize this compound, growing a polymer brush from the surface that has accessible chloromethyl groups for further functionalization.

A surface is modified with molecules containing vinyl groups (e.g., using vinyltrimethoxysilane). This compound can then be graft-polymerized from these surface-bound vinyl groups, creating a layer with reactive chloromethyl sites. researchgate.net

These modified surfaces, bearing reactive C-Cl bonds, are valuable platforms for further chemical functionalization. For instance, biomolecules, catalysts, or other specific ligands can be covalently attached, making this an advanced method for creating functional coatings, sensor surfaces, or chromatographic stationary phases. researchgate.netsci-hub.se

Computational and Theoretical Studies Relevant to Chloromethyl Dimethylvinylsilane

Density Functional Theory (DFT) Applications for Reaction Pathways (General to chloromethylsilanes, applicable to specific compound)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the reaction mechanisms of organosilicon compounds, including chlorosilanes. DFT allows for the detailed exploration of potential energy surfaces, enabling the identification of reactants, transition states, intermediates, and products. mdpi.com This theoretical approach provides critical insights into the thermodynamics and kinetics of chemical reactions, helping to elucidate complex reaction pathways that may be difficult to study experimentally. rsc.org For chlorosilanes, DFT studies have been instrumental in understanding mechanisms such as thermal decomposition, disproportionation, and nucleophilic substitution. researchgate.netnih.govresearchgate.net

General Reaction Pathways for Chlorosilanes

Theoretical investigations have revealed several key reaction pathways for chlorosilanes. The gas-phase reactivity of these compounds can be complex, often involving multiple competing mechanisms. For instance, studies on the chemical vapor deposition (CVD) of silicon from chlorosilane precursors have identified two primary routes: a disilane (B73854) mechanism and a radical pathway. acs.org The disilane mechanism involves the formation of disilane intermediates that facilitate the conversion between different monosilane species, while the radical pathway is typically initiated by the decomposition of a chlorosilane molecule and proceeds through a series of rapid propagation steps. acs.org

Furthermore, DFT calculations have been employed to study the pyrolysis of compounds like methyltrichlorosilane, a process relevant to the production of silicon carbide. These studies map out extensive reaction networks, calculating the energy barriers for numerous elementary reactions, including bond cleavages (e.g., Si-C, C-H) and the elimination of molecules like HCl.

Detailed Research Findings from a Model System: Thermal Decomposition of 2-Chloroethylsilane (B1173555)

To illustrate the specific insights gained from DFT, the thermal decomposition of 2-chloroethylsilane (H₃SiCH₂CH₂Cl), a structural analog of a saturated (Chloromethyl)dimethylvinylsilane, serves as an excellent case study. researchgate.net A study utilizing DFT at the B3LYP/6-311G(d,p) level of theory elucidated a singular, primary pathway for its decomposition. researchgate.net

The proposed mechanism involves the migration of the chlorine atom from the β-carbon to the silicon atom. This process proceeds through a four-centered transition state, ultimately leading to the dissociation of the Cβ–Cl bond and the cleavage of the Cα–Si bond to form chlorosilane (H₃SiCl) and ethene (CH₂=CH₂). researchgate.net The investigation confirmed the reaction path through intrinsic reaction coordinate (IRC) calculations, which map the trajectory from the transition state down to the reactants and products. researchgate.net

A key finding from this research was the calculation of the activation energy for this decomposition pathway, which provides a quantitative measure of the reaction's kinetic feasibility. The study also explored the influence of halogen substituents, finding that less negative charge on the β-carbon atom correlates with a greater likelihood of the reaction occurring. researchgate.net

The calculated thermodynamic and kinetic parameters for the thermal decomposition of 2-chloroethylsilane highlight the predictive power of DFT. These findings are directly relevant to understanding the potential reactivity of this compound, which could undergo analogous elimination or rearrangement reactions involving its chloro- and vinyl-substituted silicon center.

Interactive Data Table: Calculated Parameters for the Thermal Decomposition of 2-Chloroethylsilane researchgate.net

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 177.0 | kJ mol⁻¹ |

| Reaction Enthalpy (ΔH) | Data Not Available in Source | kJ mol⁻¹ |

| Gibbs Free Energy (ΔG) | Data Not Available in Source | kJ mol⁻¹ |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. For (Chloromethyl)dimethylvinylsilane, the IR spectrum provides clear evidence for its key structural components. Certificates of analysis from chemical suppliers confirm that the IR spectrum is a standard quality control parameter, ensuring the material conforms to its reference structure. sigmaaldrich.comechemi.comthermofisher.com

The characteristic absorption bands expected in the IR spectrum of this compound include:

Vinyl Group Vibrations: Strong absorptions corresponding to C-H stretching of the sp² hybridized carbons (typically above 3000 cm⁻¹) and the C=C double bond stretching (around 1600 cm⁻¹).

Alkyl Group Vibrations: Absorptions related to the C-H stretching of the sp³ hybridized carbons in the methyl and chloromethyl groups (typically just below 3000 cm⁻¹).

Silicon-Carbon Vibrations: Characteristic stretches and bends for the Si-CH₃ and Si-C (vinyl) bonds.

Carbon-Chlorine Vibration: An absorption band in the fingerprint region (typically 600-800 cm⁻¹) corresponding to the C-Cl stretching vibration.

The following table outlines the principal IR absorption bands predicted for the molecule.

Table 2.| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Vinyl (-CH=CH₂) | 3050 - 3150 |

| C-H Stretch (sp³) | Methyl (-CH₃), Chloromethyl (-CH₂Cl) | 2850 - 3000 |

| C=C Stretch | Vinyl (-CH=CH₂) | 1590 - 1640 |

| Si-CH₃ Bend | Dimethylsilyl (-Si(CH₃)₂) | 1250 - 1270 |

| Si-C Stretch | Si-Vinyl, Si-Methyl | 800 - 850 |

| C-Cl Stretch | Chloromethyl (-CH₂Cl) | 650 - 800 |

X-ray Diffraction Studies for Molecular Structure Determination

X-ray diffraction, particularly single-crystal X-ray crystallography, stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density within the crystal can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a liquid at standard temperature and pressure, performing a single-crystal X-ray diffraction study would require growing a suitable crystal at low temperatures. A review of the current scientific literature indicates that no such crystallographic study has been published for this compound. Therefore, while X-ray diffraction remains the gold standard for absolute structural proof in the solid state, experimental data on the crystal structure of this compound is not currently available in the public domain.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 97–98°C | |

| Density | 1.130 g/cm³ | |

| Solubility | Miscible with benzene, hexane |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at ≤4°C to prevent hydrolysis. Use corrosion-resistant materials (e.g., PTFE-lined caps) due to reactivity with metals .

- PPE : Wear nitrile gloves, chemical goggles, and ventilated fume hoods to avoid inhalation/contact .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration by certified waste handlers .

Q. Table 2: Hazard Mitigation

| Risk | Mitigation Strategy | Reference |

|---|---|---|

| Corrosivity | Avoid metal contact; use glass/PTFE | |

| Carcinogenicity Potential | Limit exposure via fume hoods |

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying solvent conditions?

Methodological Answer:

Contradictions often arise from solvent polarity effects or trace moisture. Systematic approaches include:

Controlled Solvent Screening : Test reactivity in anhydrous toluene (non-polar) vs. THF (polar) to isolate solvent effects .

Moisture Quantification : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .

Kinetic Analysis : Monitor reaction progress via in-situ FTIR to compare rate constants across solvents .

Statistical Validation : Apply ANOVA to assess significance of solvent-induced variability (p < 0.05 threshold) .

Advanced: What is the comparative reactivity of this compound with analogous chlorosilanes in cross-coupling reactions?

Methodological Answer:

Comparative studies should focus on electronic and steric effects:

Q. Table 3: Reactivity Comparison

| Compound | Relative Reaction Rate (vs. Reference) | Key Feature |

|---|---|---|

| This compound | 1.8× | High electrophilicity |

| Dichloromethylvinylsilane | 1.2× | Dual Cl substituents |

| Trimethylvinylsilane | 0.5× | Low electrophilicity |

Advanced: How should researchers design experiments to assess the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and calculate half-life (t₁/₂) .

- Photolysis Screening : Expose to UV light (λ = 254 nm) in quartz reactors; quantify byproducts with GC-MS .

- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (48-hr LC50) to evaluate aquatic impact .

Q. Table 4: Environmental Stability Data

| Condition | Degradation Pathway | t₁/₂ (Days) |

|---|---|---|

| Aqueous (pH 7) | Hydrolysis to silanol | 3.2 |

| UV Exposure | Radical-mediated cleavage | 0.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.